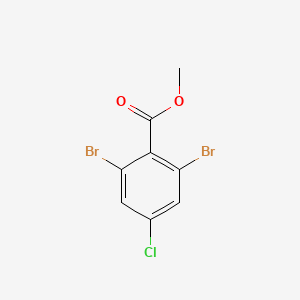

Methyl 4-chloro-2,6-dibromobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dibromo-4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXASUGARSMKHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Chloro 2,6 Dibromobenzoate

Established Synthetic Routes to Methyl 4-chloro-2,6-dibromobenzoate

Established methods for the synthesis of this compound rely on classical organic reactions, focusing on esterification and halogenation pathways.

A common and direct method for the synthesis of this compound is the esterification of 4-chloro-2,6-dibromobenzoic acid. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. For instance, bubbling hydrochloric acid gas through a solution of the corresponding carboxylic acid in methanol can lead to the formation of the methyl ester. chemicalbook.com This process, known as Fischer esterification, is an equilibrium-driven reaction where the removal of water or the use of a large excess of alcohol can shift the equilibrium towards the product.

Another approach involves the use of a two-step process where 2-chloro-3,5-dinitrobenzoic acid is first esterified and then subjected to further transformations to yield the desired product. google.com

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages |

| Fischer Esterification | 4-chloro-2,6-dibromobenzoic acid, Methanol, HCl (gas) | Reflux | Direct, well-established |

| Two-Step Process | 2-chloro-3,5-dinitrobenzoic acid, Methanol, Sulfuric acid | Heating, followed by further reaction steps | Applicable for specific starting materials |

Halogenation reactions are crucial for introducing the bromine and chlorine atoms onto the aromatic ring of the precursor molecules. mt.com The synthesis of the precursor, 4-chlorobenzoic acid, can be achieved by the oxidation of 4-chlorotoluene. wikipedia.org

The introduction of bromine atoms at the 2 and 6 positions of a 4-chlorobenzoic acid derivative is a key step. Halogenation of aromatic compounds can occur through electrophilic substitution. mt.comcopernicus.org The reactivity of halogens follows the order F > Cl > Br > I. mt.com Depending on the substrate, halogenation can proceed via free radical processes, addition reactions for unsaturated compounds, or electrophilic substitution for aromatic systems. mt.com

For example, the bromination of a substituted aromatic compound can be influenced by the existing substituents on the ring. copernicus.org The synthesis of related halogenated benzoic acids, such as 4-bromo-2,6-difluorobenzoic acid, has been achieved by reacting 3,5-difluorobromobenzene with an organolithium reagent followed by hydrolysis. google.com

Novel and Optimized Synthetic Strategies for this compound

Recent research has focused on developing more efficient and selective methods for the synthesis of halogenated aromatic compounds.

Chemo- and regioselectivity are critical in the synthesis of polysubstituted aromatic compounds to ensure the correct placement of functional groups and avoid the formation of unwanted isomers. rsc.org The regioselective synthesis of related compounds, such as 1,4-disubstituted 1,2,3-triazoles, has been achieved with high selectivity using copper(I) catalysts, preventing the formation of the 1,5-disubstituted product. nih.gov

In the context of quinazoline (B50416) synthesis, regioselective nucleophilic aromatic substitution (SNAr) is a widely used method to replace a chlorine atom at a specific position. mdpi.com While direct literature on the chemo- and regioselective synthesis of this compound is not abundant, the principles from these related syntheses can be applied. For instance, directed ortho-lithiation strategies could potentially be employed to control the position of bromination on a 4-chlorobenzoic acid derivative. A similar strategy has been used in the conversion of 4-chlorobenzaldehyde (B46862) to 4-chloro-2-methylbenzaldehyde, where an ortho-lithiation is directed by a masked aldehyde group. youtube.com

Catalysts play a significant role in modern organic synthesis by improving reaction rates and selectivity. In the synthesis of related halogenated compounds, various catalysts have been employed. For example, the synthesis of acyl fluorides from carboxylic acids has been achieved using the stable and solid reagent (Me4N)SCF3, avoiding more hazardous reagents. mt.com

Palladium-mediated reactions are also common in the chemistry of halogenated aromatic esters. For instance, Methyl 4-chlorobenzoate (B1228818) can undergo Suzuki-Miyaura coupling with phenylboronic acid in the presence of a bis-carbene palladium complex catalyst. sigmaaldrich.com While this is a reaction of the final product, similar catalytic systems could be explored for the synthesis of the precursors.

The use of inorganic bases like alkali metal carbonates in place of organic bases such as triethylamine (B128534) has been shown to be advantageous in some condensation reactions, minimizing the number of solvents required. google.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes using less hazardous materials, improving atom economy, and reducing waste.

The use of recyclable solvents and minimizing the number of reaction steps are key considerations. google.com For example, carrying out multiple reaction steps in a single pot without isolating intermediates can reduce solvent usage and waste generation.

The development of synthetic routes with easily obtainable raw materials, simple operations, and high yields contributes to a more sustainable process. google.com Furthermore, avoiding toxic reagents and byproducts is a central tenet of green chemistry. For instance, the replacement of hazardous fluorinating agents with safer alternatives is a step towards greener synthesis. mt.com

Process Intensification and Scalability Considerations for this compound Production

The production of this compound on an industrial scale presents several challenges, primarily related to the hazardous nature of bromination and the need for efficient and controlled reaction conditions. Process intensification strategies, particularly the use of continuous flow technology, offer significant advantages over traditional batch processing for this type of reaction. researchgate.net

Continuous Flow Bromination:

The electrophilic bromination of aromatic compounds is often highly exothermic and can lead to the formation of hazardous byproducts. Continuous flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for precise temperature control and minimizing the risk of thermal runaways. nih.gov The small reactor volumes inherent in flow systems also reduce the inventory of hazardous materials at any given time, significantly enhancing process safety. researchgate.netsigmaaldrich.com

For the dibromination of 4-chlorobenzoic acid or its methyl ester, a continuous flow setup would involve pumping the substrate and the brominating agent (e.g., a solution of bromine) through a heated reactor coil or a packed-bed reactor containing a solid-supported Lewis acid catalyst. This approach allows for:

Enhanced Safety: Minimization of hazardous material inventory and superior temperature control.

Improved Efficiency: Shorter reaction times and higher throughput due to enhanced mixing and heat transfer.

Greater Consistency: Precise control over reaction parameters leads to more reproducible product quality and yield.

Facilitated Automation: Continuous processes are more amenable to automation and in-line monitoring.

Scalability:

Scaling up the production of this compound requires careful consideration of the reaction kinetics and engineering parameters. While direct scale-up of batch brominations can be problematic due to heat and mass transfer limitations, continuous flow processes offer a more straightforward path to increased production. Scaling out, which involves adding more flow reactors in parallel, is a common and effective strategy for increasing capacity without altering the optimized reaction conditions.

The choice of catalyst is also crucial for scalability. The use of a robust and recyclable solid-supported Lewis acid catalyst in a packed-bed reactor can simplify product purification and reduce waste, contributing to a more sustainable and economical process.

Table 2: Comparison of Batch vs. Continuous Flow for Bromination

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Enhanced safety due to small reactor volumes and excellent temperature control. |

| Efficiency | Longer reaction times, potential for lower yields due to side reactions. | Shorter reaction times, often higher yields and selectivity. |

| Scalability | Complex and often problematic scale-up. | Straightforward scaling by numbering-up (parallel reactors) or longer run times. |

| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters (temperature, pressure, flow rate). |

| Automation | More challenging to automate. | Readily automated for continuous production. |

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Chloro 2,6 Dibromobenzoate

Electrophilic Aromatic Substitution Reactions of Methyl 4-chloro-2,6-dibromobenzoate

The benzene (B151609) ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing halogen substituents. Halogens deactivate the ring through their inductive effect, pulling electron density away from the aromatic system and making it less attractive to electrophiles. stackexchange.com This deactivation means that harsher reaction conditions are typically required to promote electrophilic substitution compared to unsubstituted benzene. libretexts.orglibretexts.orgmasterorganicchemistry.comlumenlearning.com

The directing effects of the substituents also play a crucial role. The bromine and chlorine atoms are ortho, para-directors, while the methyl ester group is a meta-director. In this specific molecule, the positions ortho and para to the halogens are already substituted. The position meta to the ester group is also substituted. Therefore, any further electrophilic substitution would have to occur at the remaining C-3 or C-5 positions. The strong deactivating nature of the three halogens and the ester group significantly hinders further electrophilic attack, making such reactions challenging.

Nucleophilic Substitution at the Aromatic Ring of this compound

Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution (SNA r). wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a leaving group greatly facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

In this compound, the halogens (chlorine and bromine) can act as leaving groups. The electron-withdrawing character of the ester group and the other halogens enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. For a nucleophilic substitution to occur, the nucleophile must attack the carbon bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate. libretexts.org The reaction is generally favored when electron-withdrawing groups are in the ortho or para positions relative to the leaving group, as this allows for effective delocalization of the negative charge. libretexts.orgphiladelphia.edu.jo In this molecule, the ester group is para to the chlorine atom and ortho to the two bromine atoms, which should activate these positions for nucleophilic attack. However, the steric hindrance from the two bulky bromine atoms at the ortho positions could impede the approach of a nucleophile.

Reactivity of the Ester Moiety in this compound

The ester functional group in this compound exhibits characteristic reactions, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that uses a base, such as sodium hydroxide, to produce a carboxylate salt and an alcohol. libretexts.orgchemguide.co.uk

The steric hindrance around the ester group in this compound, caused by the two ortho-bromine atoms, can significantly slow down the rate of hydrolysis. nih.govchemicalforums.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is an equilibrium process and can be driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com Similar to hydrolysis, the steric hindrance from the ortho-bromine atoms would likely make transesterification of this compound a challenging process.

| Reaction | Conditions | Products | Notes |

| Acid-Catalyzed Hydrolysis | Excess H₂O, Acid Catalyst (e.g., HCl, H₂SO₄), Heat | 4-chloro-2,6-dibromobenzoic acid and Methanol (B129727) | Reversible reaction. libretexts.orgchemguide.co.uk |

| Base-Catalyzed Hydrolysis | Aqueous Base (e.g., NaOH), Heat | Sodium 4-chloro-2,6-dibromobenzoate and Methanol | Irreversible reaction (saponification). libretexts.orgchemguide.co.uk |

| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | Methyl 4-chloro-2,6-dibromo-R'-ester and Methanol | Equilibrium reaction. masterorganicchemistry.com |

Reduction Reactions of the Ester Group

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comgoogle.com This reaction typically proceeds via an aldehyde intermediate, which is further reduced to the alcohol. youtube.com Due to the high reactivity of LiAlH₄, it is capable of reducing esters, which are generally less reactive towards reduction than aldehydes or ketones. youtube.com The use of milder reducing agents, such as sodium borohydride, is generally not effective for ester reduction. youtube.com

Catalytic hydrogenation can also be employed to reduce esters to alcohols, though it often requires high pressures and temperatures. youtube.com This method is considered more environmentally friendly for large-scale industrial processes. youtube.com For this compound, reduction of the ester group would yield (4-chloro-2,6-dibromophenyl)methanol. However, the presence of the aryl halides introduces the possibility of simultaneous dehalogenation, especially under catalytic hydrogenation conditions.

| Reducing Agent | Product(s) | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (4-chloro-2,6-dibromophenyl)methanol | Typically in an ether solvent like THF, followed by an aqueous workup. |

| Catalytic Hydrogenation | (4-chloro-2,6-dibromophenyl)methanol and/or dehalogenated products | High pressure and temperature, with a metal catalyst (e.g., Ru, Cu-Cr). youtube.com |

Dehalogenation Reactions of this compound

The removal of halogen atoms from an aromatic ring is known as dehalogenation. This is often achieved through reductive processes.

Reductive Dehalogenation Pathways

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. The ease of reductive dehalogenation generally follows the order I > Br > Cl > F, which corresponds to the decreasing bond strength of the carbon-halogen bond. acs.org Therefore, in this compound, the bromine atoms are expected to be more readily cleaved than the chlorine atom. organic-chemistry.org

Various methods can be employed for reductive dehalogenation:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., sodium hypophosphite) can effectively remove halogens. organic-chemistry.org This method can sometimes be selective, allowing for the removal of bromine in the presence of chlorine under milder conditions. organic-chemistry.org

Metal-Mediated Reductions: Metals like zinc, tin, or sodium in the presence of an acid or alcohol can reduce aryl halides.

Photoredox Catalysis: This modern method utilizes light-absorbing catalysts to initiate a single-electron transfer (SET) process, leading to the formation of an aryl radical that then abstracts a hydrogen atom. researchgate.netorganic-chemistry.org

In the context of this compound, selective de-bromination could potentially yield methyl 4-chlorobenzoate (B1228818). Complete dehalogenation would result in methyl benzoate (B1203000). sigmaaldrich.comchemicalbook.com The specific reaction conditions would determine the extent of dehalogenation. For instance, microbial dehalogenation has also been observed for various halobenzoates, where the removal of the halogen is a prerequisite for mineralization. nih.govnih.gov

| Dehalogenation Method | Typical Reagents | Potential Products from this compound |

| Catalytic Hydrogenation | H₂, Pd/C | Methyl 4-chlorobenzoate, Methyl benzoate |

| Metal-Mediated Reduction | Zn, HCl | Methyl 4-chlorobenzoate, Methyl benzoate |

| Photoredox Catalysis | Photocatalyst, Light, H-atom donor | Methyl 4-chlorobenzoate, Methyl benzoate |

Oxidative Dehalogenation Mechanisms

Oxidative dehalogenation, the replacement of a halogen atom with an oxygen-containing functional group, is a less common transformation for aryl halides compared to reductive or cross-coupling pathways. For a substrate like this compound, this process would involve the cleavage of a carbon-halogen bond and the formation of a carbon-oxygen bond, potentially leading to phenolic or related derivatives.

The mechanism for such a transformation is not extensively documented for this specific compound. However, analogous transformations on other aryl halides suggest potential pathways. One possibility involves an initial oxidative addition of a low-valent transition metal to the C-Br or C-Cl bond, followed by reaction with an oxygen source. Given the higher reactivity of C-Br bonds over C-Cl bonds in such additions, the ortho-bromine atoms would be the likely initial reaction sites.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these reactions is heavily influenced by the steric hindrance from the two ortho-bromine atoms and the differential reactivity of the C-Br and C-Cl bonds.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for C-C bond formation. nih.gov For this compound, the reaction would be expected to occur preferentially at the more reactive C-Br bonds. However, the significant steric hindrance posed by the two ortho-bromine atoms and the adjacent methyl ester group presents a considerable challenge for the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

To overcome this steric impediment, highly active catalyst systems are required. These typically involve palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. dicp.ac.cn These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can undergo oxidative addition even with sterically demanding substrates. Studies on similarly hindered substrates, such as 2,6-dibromoaniline, have shown that successful coupling can be achieved, often with good yields, by careful selection of the catalyst, base, and solvent system. researchgate.net It is also possible to achieve selective mono- or diarylation by controlling the stoichiometry of the organoboron reagent.

Table 1: Representative Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide This table presents data for a related compound, 2,6-dibromoaniline, to illustrate the potential reactivity of this compound.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Ref. |

| 1 | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. DMF | 2,6-diphenylaniline | 90 | researchgate.net |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. DMF | 2,6-bis(4-methylphenyl)aniline | 96 | researchgate.net |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. DMF | 2,6-bis(4-methoxyphenyl)aniline | 62 | researchgate.net |

The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgyoutube.com For this compound, the reaction would likely proceed at one of the C-Br bonds. The steric hindrance around the ortho positions would again be a major factor, potentially requiring higher reaction temperatures and specialized ligands to achieve good conversion. magtech.com.cn The outcome would be the formation of a substituted styrene (B11656) derivative.

The Sonogashira reaction couples an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgnih.gov This reaction is also sensitive to steric hindrance. researchgate.netacs.org Coupling at the ortho-bromo positions of this compound would lead to the formation of an internal alkyne. Copper-free Sonogashira protocols have also been developed and might be advantageous in certain contexts to avoid side reactions. acs.org The reactivity order (C-Br > C-Cl) would be expected to hold, allowing for selective mono-alkynylation under controlled conditions.

Table 2: Representative Sonogashira Coupling of a Dihaloarene This table presents data for a related dihaloarene to illustrate the potential reactivity of this compound.

| Entry | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 4-alkynyl-substituted heterocycle | Good | rug.nl |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 4-alkynyl-substituted heterocycle | Good | rug.nl |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 4-alkynyl-substituted heterocycle | Good | rug.nl |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. rug.nlwikipedia.org The application of this reaction to this compound would enable the introduction of primary or secondary amines at the ortho positions. As with other cross-coupling reactions, the steric hindrance is a significant hurdle. The development of sterically hindered phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., tBuBrettPhos, RuPhos), has been crucial for the successful amination of hindered aryl halides, including aryl chlorides. rug.nlresearchgate.net These advanced catalyst systems would be essential for achieving efficient C-N bond formation with this substrate. nih.gov The reaction would likely proceed selectively at the C-Br bonds before any reaction at the C-Cl bond is observed.

Photochemical and Radical Reactivity of this compound

The presence of multiple carbon-halogen bonds suggests that this compound could be susceptible to photochemical and radical-initiated reactions. Aryl halides can undergo dehalogenation upon UV irradiation, often proceeding through a radical chain mechanism. acs.org For this compound, the weaker C-Br bonds would be more prone to homolytic cleavage than the C-Cl bond upon photoexcitation or interaction with a radical initiator.

The process can be initiated by the formation of an aryl radical, which then propagates a chain reaction by abstracting a hydrogen atom from a suitable donor (e.g., a solvent like methanol). acs.org This would result in the hydrodebromination of the starting material. Various methods for radical hydrodehalogenation of aryl halides have been developed, using reagents such as sodium hydride in dioxane or catalytic systems under visible light. nih.govrsc.orgmdpi.com These methods could potentially be applied to selectively remove the bromine atoms from this compound, leaving the chloro-substituted ester intact. The efficiency and selectivity of such reactions would depend on the specific conditions employed.

Derivatives, Analogues, and Environmental Transformation Products of Methyl 4 Chloro 2,6 Dibromobenzoate

Synthesis and Characterization of Structural Analogues and Isomers

The synthesis of halogenated benzoic acid esters, which serve as structural analogues to Methyl 4-chloro-2,6-dibromobenzoate, typically involves the esterification of the corresponding benzoic acid. This reaction is commonly carried out by reacting the benzoic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. uomustansiriyah.edu.iqyoutube.com Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like titanium zirconium solid acids. uomustansiriyah.edu.iqmdpi.comresearchgate.netgoogle.com

For instance, the synthesis of various substituted methyl benzoates can be achieved through the direct condensation of the corresponding benzoic acid with methanol. mdpi.comresearchgate.net The use of solid acid catalysts is advantageous as they are often recoverable and reusable, reducing environmental impact. mdpi.com

The synthesis of more complex analogues, such as those with additional functional groups, has also been documented. For example, 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester can be synthesized from 4-chloro-2-methylbenzoic acid. sigmaaldrich.com Similarly, 3,5-dihalo-4-hydroxy-benzoic acid methyl esters have been synthesized and subsequently used as precursors for further derivatization. researchgate.net The characterization of these synthesized analogues typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry to confirm their molecular structure.

A general synthetic route to methyl benzoates is the Fischer esterification, which involves the following steps:

Protonation of the carboxylic acid by the catalyst. youtube.com

Nucleophilic attack of the alcohol on the protonated carbonyl carbon. youtube.com

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of a water molecule to form a resonance-stabilized carbocation.

Deprotonation to yield the final ester product. youtube.com

Table 1: Examples of Synthesized Analogues of this compound

| Compound Name | Starting Material | Key Reagents/Catalysts | Reference |

| Methyl p-chlorobenzoate | p-Chlorobenzoic acid | Methanol, Titanium zirconium solid acid | researchgate.net |

| Methyl p-bromobenzoate | p-Bromobenzoic acid | Methanol, Acid catalyst | mdpi.com |

| 4-Chloro-2-methyl-3-nitrobenzoic acid methyl ester | 4-Chloro-2-methylbenzoic acid | Not specified | sigmaaldrich.com |

| 3,5-Dichloro-4-methoxy-benzoic acid methyl ester | 3,5-Dichloro-4-hydroxybenzoic acid methyl ester | Alkylating agent | researchgate.net |

| 3,5-Diiodo-4-methoxy-benzoic acid methyl ester | 3,5-Diiodo-4-hydroxybenzoic acid methyl ester | Alkylating agent | researchgate.net |

Functionalization of the Aromatic Ring and Ester Group

The aromatic ring and the ester group of halogenated benzoates are key sites for functionalization, allowing for the creation of a diverse range of derivatives.

Aromatic Ring Functionalization:

The halogenated benzene (B151609) ring can undergo various electrophilic aromatic substitution reactions, although the presence of deactivating halogen and ester groups can make these reactions challenging. ma.eduechemi.com Common functionalization reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. ma.edu The position of nitration is directed by the existing substituents.

Halogenation: Further halogenation of the aromatic ring can be achieved using appropriate halogenating agents and catalysts.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups to the ring, though they are often difficult on highly deactivated rings. For example, 4-chloro-2-methylbenzoic acid can be used to synthesize 4-chloro-2-methylbenzophenone via Friedel-Crafts acylation with benzene. sigmaaldrich.com

Ester Group Functionalization:

The methyl ester group can be modified through several reactions:

Hydrolysis (Saponification): The ester can be hydrolyzed back to the corresponding carboxylic acid by treatment with a base, such as sodium hydroxide. chegg.com

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with another alkyl or aryl group.

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Amidation: Reaction with amines can convert the ester into the corresponding amide.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is significantly influenced by the electronic effects of the substituents on the benzene ring.

The chlorine and bromine atoms are electron-withdrawing through the inductive effect but are weak deactivators in electrophilic aromatic substitution due to their electron-donating resonance effect. The ester group is a deactivating group, withdrawing electron density from the ring and making it less susceptible to electrophilic attack. echemi.comreddit.comstackexchange.com

In nucleophilic aromatic substitution, the presence of multiple electron-withdrawing halogen atoms can activate the ring towards attack by nucleophiles, potentially leading to the displacement of one or more halogen atoms.

The reactivity of the ester group itself is also affected by the ring substituents. Electron-withdrawing groups on the ring increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack, such as in saponification. chegg.com Conversely, electron-donating groups would decrease the reactivity of the ester towards nucleophiles. chegg.com

Quantitative structure-activity relationship (QSAR) models have been used to predict the properties and reactivity of halogenated aromatic compounds, such as polybrominated diphenyl ethers, which share structural similarities. nih.govresearchgate.netnih.gov These studies often show that electrostatic properties are a key factor in determining the reactivity of these compounds. nih.gov

Table 2: Predicted Effects of Substituents on the Reactivity of Halogenated Benzoates

| Reaction Type | Substituent Effect on Aromatic Ring | Impact on Reactivity |

| Electrophilic Aromatic Substitution | Electron-withdrawing (e.g., -Cl, -Br, -COOCH3) | Decreased reactivity |

| Nucleophilic Aromatic Substitution | Electron-withdrawing (e.g., -Cl, -Br, -NO2) | Increased reactivity |

| Nucleophilic Acyl Substitution (at ester) | Electron-withdrawing on the ring | Increased reactivity of the ester |

Environmental Transformation Products and Pathways (excluding toxicity)

Halogenated aromatic compounds, including those structurally similar to this compound, can undergo various transformations in the environment. Microbial degradation is a key process affecting their fate. usda.govnih.gov

Studies on the anaerobic degradation of halogenated benzoic acids have shown that dehalogenation is a crucial first step. nih.gov In denitrifying enrichment cultures, monochlorinated benzoates were observed to be degraded, with the position of the halogen substituent influencing the rate of metabolism. nih.gov The removal of the halogen is often stoichiometric, indicating a dehalogenation step in the metabolic pathway. nih.gov

For some halobenzoates, degradation under anaerobic conditions is initiated by a specific carboxylic acid CoA ligase, followed by reductive dehalogenation. nih.gov The bacterium Thauera chlorobenzoica, for example, can metabolize 3-chloro- and 3-bromobenzoate via non-halogenated benzoyl-CoA intermediates. nih.gov

The degradation of mixtures of halogenated benzoic acids has also been investigated, with the degradation order often being 4-substituted, followed by 3-substituted, and then 2-substituted isomers. researchgate.net

In addition to microbial degradation, abiotic processes can also contribute to the transformation of these compounds. Halomethoxybenzenes, which are structurally related, are known to be formed through biotic and abiotic processes in the environment and can undergo long-range atmospheric transport. nih.gov The environmental fate of these compounds is complex and depends on a variety of factors, including the specific microbial communities present and the prevailing environmental conditions. researchgate.net

Table 3: Potential Environmental Transformation Pathways for Halogenated Benzoates

| Transformation Pathway | Description | Key Intermediates/Products |

| Reductive Dehalogenation | Removal of a halogen atom and its replacement with a hydrogen atom, often a key initial step in anaerobic degradation. | Less halogenated benzoic acids, Benzoic acid |

| CoA Ligation | Activation of the carboxylic acid to a coenzyme A thioester prior to further metabolism. | Halobenzoyl-CoA |

| Hydrolysis | Cleavage of the ester linkage to form the corresponding carboxylic acid and alcohol. | Halogenated benzoic acid, Methanol |

| Aromatic Ring Cleavage | Breakdown of the benzene ring structure following initial dehalogenation and other modifications. | Aliphatic compounds |

Advanced Analytical Methodologies for Methyl 4 Chloro 2,6 Dibromobenzoate Characterization and Mechanistic Studies

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for elucidating the mechanistic pathways involving "Methyl 4-chloro-2,6-dibromobenzoate." Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of elemental compositions for the parent molecule and any intermediates or products formed during a reaction.

In mechanistic studies, HRMS can be used to:

Identify and Characterize Reaction Intermediates: By analyzing the reaction mixture at various time points, transient intermediates can be detected and their elemental compositions determined, offering direct evidence for a proposed reaction pathway.

Trace Isotope Labeling: When isotopically labeled starting materials are used, HRMS can track the position of the labels in the products, providing intricate details about bond-forming and bond-breaking steps.

Fragment Analysis: The high-resolution fragmentation pattern (MS/MS) of "this compound" and its derivatives can be used to pinpoint the locations of the chloro and bromo substituents and to understand how the molecule fragments. This information is invaluable for distinguishing between isomers and for confirming proposed structures.

For instance, in studying the metabolism or degradation of "this compound," HRMS can identify metabolites by accurately determining their mass and, consequently, their elemental formula, even in complex biological matrices. nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. numberanalytics.com Advanced NMR techniques, such as two-dimensional (2D) NMR and solid-state NMR, provide even deeper insights into the connectivity and spatial arrangement of atoms within "this compound".

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular structure. numberanalytics.com

COSY: Establishes correlations between coupled protons, helping to identify adjacent protons in the aromatic ring.

HSQC: Correlates protons to the carbons they are directly attached to, allowing for the assignment of protonated carbons.

HMBC: Reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and for piecing together the entire carbon skeleton, including the ester group and its attachment to the substituted benzene (B151609) ring. numberanalytics.com

Solid-State NMR (ssNMR): While solution-state NMR provides information on molecules in their dynamic state, ssNMR is used to study the structure and dynamics of "this compound" in its solid, crystalline form. mit.edu This can be particularly useful for:

Characterizing Polymorphs: Different crystalline forms (polymorphs) of the compound will exhibit distinct ssNMR spectra, allowing for their identification and characterization.

Probing Intermolecular Interactions: ssNMR can provide information about intermolecular interactions, such as halogen bonding, which can influence the crystal packing and physical properties of the compound. mdpi.comresearchgate.net

The combination of these advanced NMR techniques provides a comprehensive picture of the molecular structure and conformation of "this compound" in both solution and the solid state. numberanalytics.commdpi.comresearchgate.net

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For "this compound," single-crystal XRD would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the geometry of the benzene ring and the ester functional group.

Torsion Angles: The dihedral angles that define the orientation of the ester group relative to the aromatic ring.

Crystal Packing: How the individual molecules of "this compound" are arranged in the crystal lattice, revealing any intermolecular interactions such as halogen bonds or π-π stacking. researchgate.netresearchgate.net

This detailed structural information is vital for understanding the physical properties of the compound and for rationalizing its reactivity. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystallographic data. acs.org

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.58 |

| b (Å) | 10.23 |

| c (Å) | 15.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1197.3 |

| Z | 4 |

Note: This data is hypothetical and for illustrative purposes only. Actual crystallographic data would need to be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. aip.orgnjit.edu For "this compound," these techniques are used to confirm the presence of key structural features.

FT-IR Spectroscopy:

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the ester.

C-O Stretch: Bands corresponding to the C-O stretching of the ester group will also be present.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the aromatic ring.

C-Cl and C-Br Stretches: The stretching vibrations for the carbon-chlorine and carbon-bromine bonds will appear at lower frequencies in the fingerprint region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and can be particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as certain symmetric vibrations of the benzene ring. nih.gov

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which can be used for identification, quality control, and for studying intermolecular interactions. ijtsrd.comresearchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS)

Advanced chromatographic techniques are essential for assessing the purity of "this compound" and for analyzing complex mixtures containing this compound. uoguelph.cauoguelph.ca

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Purity Assessment: A GC analysis of a sample of "this compound" will show a single major peak if the compound is pure. The presence of other peaks would indicate impurities.

Mixture Analysis: In a reaction mixture, GC-MS can separate the starting materials, products, and byproducts, and the mass spectrometer provides identification of each component based on its mass spectrum and fragmentation pattern. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of less volatile or thermally labile compounds. ijper.org

Analysis of Complex Matrices: LC-MS is often the method of choice for analyzing samples from biological or environmental sources, where "this compound" might be present at low concentrations.

Confirmation of Identity: The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a high degree of confidence in the identification of the compound.

These chromatographic techniques, often used in conjunction with certified reference materials, are crucial for quality control and for quantitative analysis in various applications. nih.gov

Theoretical and Computational Investigations of Methyl 4 Chloro 2,6 Dibromobenzoate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For Methyl 4-chloro-2,6-dibromobenzoate, these calculations reveal how the interplay of the electron-withdrawing halogen substituents (chlorine and bromine) and the methyl ester group governs its electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the electron density of the HOMO is expected to be distributed across the benzene (B151609) ring and the bromine atoms, while the LUMO is likely centered on the aromatic ring and the carbonyl group of the ester.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov The significant halogenation on the benzene ring is expected to lower the energies of both frontier orbitals, and the HOMO-LUMO gap provides insight into the charge transfer interactions occurring within the molecule. nih.govresearchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can predict these values with reasonable accuracy. nih.govepstem.net

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 to -6.5 | Electron-donating capability; susceptibility to electrophilic attack. |

| LUMO Energy | ~ -1.5 to -1.0 | Electron-accepting capability; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 5.5 to 5.0 | Chemical reactivity and kinetic stability. A smaller gap indicates higher reactivity. nih.gov |

Note: These values are estimations based on typical results for similar halogenated aromatic compounds and would require specific DFT calculations for precise determination.

Density Functional Theory (DFT) Studies on Reactivity, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) is a versatile computational method used to investigate various molecular properties. rsc.org It is particularly useful for studying the reactivity, energetics, and spectroscopic characteristics of complex organic molecules like this compound. taylorfrancis.commdpi.com

Reactivity and Energetics: DFT allows for the calculation of global and local reactivity descriptors that predict how a molecule will behave in a chemical reaction. researchgate.net Global descriptors like chemical potential (μ), hardness (η), and the electrophilicity index (ω) provide a general measure of a molecule's reactivity. researchgate.netresearchgate.net For this compound, the presence of three electron-withdrawing halogens and an ester group would result in a high electrophilicity index, indicating a strong capacity to accept electrons.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.netmdpi.com For this compound, the carbon atoms ortho to the ester group (C2 and C6) bearing bromine atoms are expected to be susceptible to nucleophilic attack due to the strong inductive effect of the halogens. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative)

| Descriptor | Definition | Predicted Characteristic for this compound |

|---|---|---|

| Chemical Potential (μ) | Negative of electronegativity; tendency to escape electron cloud. | High negative value, indicating stability but susceptibility to electron donation under forcing conditions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | High value, indicating high stability due to the large HOMO-LUMO gap. |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons. | High value, indicating a strong electrophilic character. researchgate.net |

Spectroscopic Predictions: DFT calculations are highly effective in predicting vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netrsc.org By calculating the vibrational frequencies, one can assign the experimental IR and Raman bands to specific molecular motions, such as C-Br stretching, C-Cl stretching, C=O stretching of the ester, and various aromatic ring vibrations. nih.gov Similarly, DFT can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. researchgate.net These theoretical spectra are invaluable for confirming the structure of the synthesized compound.

Table 3: Predicted Key Spectroscopic Features

| Spectroscopy | Feature | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| FT-IR | C=O Stretch (Ester) | ~1730-1715 cm⁻¹ |

| FT-IR | C-Br Stretch | ~650-550 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-160 ppm |

| ¹³C NMR | Aromatic Carbons (C-Br, C-Cl) | ~125-140 ppm |

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Analysis

While quantum chemical calculations typically focus on a single, isolated molecule in the gas phase, molecular dynamics (MD) simulations provide insight into the behavior of molecules over time, including their conformational flexibility and interactions with other molecules in a condensed phase. nih.gov

Conformational Analysis: For this compound, the primary conformational flexibility arises from the rotation around the C(aryl)-C(ester) single bond and the C-O bond of the ester group. The bulky bromine atoms at the ortho positions (C2 and C6) create significant steric hindrance, which will likely restrict the rotation of the methyl ester group. The preferred conformation will be one that minimizes these steric clashes, likely with the plane of the ester group being significantly twisted out of the plane of the benzene ring. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformers and the energy barriers between them.

Intermolecular Interaction Analysis: In the solid state or in solution, intermolecular interactions play a crucial role in determining the physical properties of the compound. MD simulations can model these interactions. For this compound, several key interactions are expected:

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, forming favorable interactions with electron-rich atoms like the carbonyl oxygen of a neighboring molecule. The performance of various computational methods in describing these interactions has been a subject of study. nih.gov

π-π Stacking: The electron-deficient aromatic rings can stack on top of each other, an interaction that is common in planar aromatic systems.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-X and C=O bonds, leading to dipole-dipole interactions that influence its packing in a crystal lattice.

Understanding these interactions is key to predicting crystal structure, solubility, and other macroscopic properties.

Modeling of Reaction Pathways and Transition States

Computational chemistry can model the entire course of a chemical reaction, providing valuable information about reaction mechanisms, energy barriers (activation energies), and the structures of transient species like transition states. rsc.org

A plausible synthetic route to this compound is the Fisher esterification of 4-chloro-2,6-dibromobenzoic acid with methanol (B129727), catalyzed by a strong acid. DFT calculations can be employed to model this reaction. The mechanism would involve protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol, proton transfer, and elimination of a water molecule.

Computational modeling can identify the transition state for the rate-determining step, which is typically the nucleophilic attack of the alcohol. rsc.org The calculated activation energy for this step provides a quantitative measure of the reaction rate. These calculations can help optimize reaction conditions by, for example, evaluating the efficacy of different catalysts.

Furthermore, the halogenation steps to produce the 4-chloro-2,6-dibromobenzoic acid precursor could also be modeled. For instance, the electrophilic bromination of 4-chlorobenzoic acid would involve calculating the transition states for the attack of a bromine electrophile at the ortho positions, which are activated by the hydroxyl group and deactivated by the chlorine. masterorganicchemistry.com Such models can explain the regioselectivity of the reaction.

Quantitative Structure-Activity Relationships (QSAR) in Derivatives (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity or property. wikipedia.org While often used for biological activity, QSAR can also be applied to physicochemical properties, a field known as Quantitative Structure-Property Relationships (QSPR). wikipedia.org

For derivatives of this compound, a QSAR/QSPR study could be developed to predict properties such as lipophilicity (logP), solubility, or chromatographic retention times. This would involve synthesizing or computationally generating a library of related compounds, for example, by varying the substituent at the 4-position or changing the ester group.

The process involves several key steps:

Data Set Generation: A series of derivatives with known experimental values for the property of interest is required.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is developed that links the descriptors to the property. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

For a QSPR model of these derivatives, relevant descriptors might include the octanol-water partition coefficient (logP), molecular weight, polarizability, and electronic parameters like the HOMO or LUMO energies. nih.govresearchgate.net Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby saving time and resources. nih.gov

Table 4: Example of Descriptors for a QSPR Study of this compound Derivatives

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Dipole Moment | Reactivity, Polarity nih.govaimspress.com |

| Steric/Topological | Molecular Volume, Surface Area, Connectivity Indices | Size, Shape, Branching nih.gov |

| Lipophilic | Calculated logP | Hydrophobicity/Lipophilicity mdpi.com |

| Thermodynamic | Heat of Formation | Molecular Stability |

Applications of Methyl 4 Chloro 2,6 Dibromobenzoate in Advanced Chemical Synthesis and Materials Science

Methyl 4-chloro-2,6-dibromobenzoate as a Key Building Block in Multi-Step Organic Syntheses

This compound is a valuable intermediate in multi-step organic syntheses due to the differential reactivity of its halogen substituents. The presence of bromine and chlorine atoms on the aromatic ring, along with a methyl ester group, provides multiple sites for sequential chemical transformations. This allows for the controlled and regioselective introduction of various functional groups, making it a strategic component in the construction of complex molecular architectures.

The utility of similar halogenated methyl benzoates as building blocks is well-documented. For instance, compounds with chloro and bromo substituents are frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The bromo groups are generally more reactive than the chloro group in such palladium-catalyzed reactions, enabling selective functionalization. This differential reactivity is a cornerstone of its utility as a building block, allowing for a stepwise and controlled elaboration of the molecular structure.

The commercial availability of this compound from various chemical suppliers underscores its role as a ready-to-use component for research and development in organic chemistry. bldpharm.com

Precursor for Specialty Chemicals (excluding pharmaceuticals for human use)

While specific applications of this compound as a direct precursor to commercially available specialty chemicals are not extensively detailed in public literature, its structural motifs are found in various classes of performance chemicals. Halogenated aromatic compounds are integral to the synthesis of many specialty chemicals, including certain types of dyes and pigments. The electronic properties conferred by the halogen atoms can influence the color and stability of the final products.

The ester functional group in this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-chloro-2,6-dibromobenzoic acid. This transformation opens up another avenue for derivatization, such as conversion to acid chlorides or amides, further expanding its potential as a precursor for a diverse range of specialty chemicals.

Role in the Development of Functional Materials (e.g., monomers for polymers, liquid crystals, optical materials)

The development of novel functional materials often relies on the design and synthesis of molecules with specific electronic and steric properties. Halogenated aromatic compounds, including substituted benzoates, are a class of molecules that have been investigated for their potential in materials science.

For example, the field of liquid crystals has seen the use of various halogenated aromatic esters. The polarity and polarizability of the C-Cl and C-Br bonds, combined with the rigid aromatic core, can influence the mesomorphic properties of a molecule, which are essential for the formation of liquid crystalline phases. Although there is no specific research detailing the use of this compound in liquid crystal applications, its structure is analogous to molecules known to exhibit such properties.

Furthermore, as a polyhalogenated aromatic compound, it could potentially serve as a monomer or a cross-linking agent in the synthesis of specialty polymers with enhanced thermal stability or flame-retardant properties. The bromine atoms, in particular, are known to impart flame retardancy to polymeric materials.

Contributions to Agrochemical or Industrial Chemical Research (as intermediates)

Halogenated aromatic compounds are of significant importance in the agrochemical industry, where they serve as key intermediates in the synthesis of herbicides, insecticides, and fungicides. The specific substitution pattern of this compound makes it a potential intermediate for the synthesis of novel agrochemicals.

For instance, related compounds such as 4-chloro-o-toluidine have been used as intermediates in the production of pesticides. The synthesis of herbicides like 2-methyl-4-chlorophenoxyacetic acid (MCPA) also involves halogenated aromatic precursors. These examples highlight the importance of chloro- and other halo-substituted aromatic skeletons in the discovery and development of new crop protection agents. While direct evidence for the use of this compound in this context is not prominent, its structural features align with those of established agrochemical intermediates.

Exploration of New Catalytic Systems Utilizing this compound or its Derivatives

The use of this compound or its derivatives in the development of new catalytic systems is not a widely reported area of research in the currently available scientific literature. However, the study of the reactivity of such polyhalogenated compounds in the presence of various transition metal catalysts is an ongoing area of chemical research. The insights gained from such studies could potentially lead to the development of new catalytic transformations where this compound or its derivatives act as substrates or ligands.

Compound Information

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1332271-17-6 | C8H5Br2ClO2 |

| 4-chloro-o-toluidine | 95-69-2 | C7H8ClN |

| 2-methyl-4-chlorophenoxyacetic acid (MCPA) | 94-74-6 | C9H9ClO3 |

| Methyl 4-bromo-3-chlorobenzoate | 117738-74-6 | C8H6BrClO2 |

Environmental Dynamics and Chemical Degradation of Methyl 4 Chloro 2,6 Dibromobenzoate Excluding Toxicity, Bioaccumulation, and Human Exposure

Photodegradation Mechanisms in Environmental Media

Photodegradation, the breakdown of compounds by light, is a significant environmental process for many aromatic pollutants. For halogenated aromatic compounds, this process typically involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of carbon-halogen bonds. The energy from the light can excite the molecule, making it susceptible to reactions like dehalogenation, where a halogen atom is removed. The specific mechanisms and rates of photodegradation for Methyl 4-chloro-2,6-dibromobenzoate would depend on the environmental matrix (e.g., water, soil surface, atmosphere) and the presence of other substances that can act as photosensitizers.

Biotransformation Pathways and Microbial Degradation

The microbial degradation of halogenated benzoic acids has been the subject of extensive research, providing a framework for understanding the potential biotransformation of this compound. Microorganisms have evolved diverse enzymatic systems to utilize these compounds as sources of carbon and energy.

Generally, the initial step in the aerobic degradation of halogenated benzoates is dehalogenation, which can occur oxidatively. For instance, some bacteria utilize dioxygenase enzymes to hydroxylate the aromatic ring, which facilitates the removal of halogen substituents. An organism identified as Arthrobacter sp. has been shown to dehalogenate 4-chlorobenzoate (B1228818) as the first step in its degradation pathway, producing 4-hydroxybenzoate. Similarly, denitrifying consortia have been shown to metabolize 3- and 4-chlorobenzoate, as well as the corresponding brominated and iodinated benzoic acids, with stoichiometric removal of the halogen.

Under anaerobic conditions, reductive dehalogenation is a key mechanism, where the halogen is removed and replaced by a hydrogen atom. Following dehalogenation, the resulting benzoate (B1203000) or its derivatives are typically funneled into central metabolic pathways. The aromatic ring is cleaved, often via ortho or meta fission pathways, leading to intermediates that can enter the Krebs cycle. For example, studies on Pseudomonas aeruginosa have shown that 4-chlorobenzoic acid is degraded via 4-chlorocatechol (B124253), which is then metabolized through an ortho-cleavage pathway. The position of the halogen substituents significantly impacts the degradation rate; for monochlorinated and monobrominated benzoic acids, the degradation order is often 4-substituted, followed by 3-substituted, and then 2-substituted isomers.

Interactive Table: Microbial Degradation of Related Halogenated Benzoic Acids

| Species/Consortium | Substrate(s) | Key Pathway/Enzyme | Condition | Finding | Reference(s) |

| Arthrobacter sp. | 4-Chlorobenzoate, 4-Fluorobenzoate, 4-Bromobenzoate | Dehalogenase | Aerobic | Initial dehalogenation to 4-hydroxybenzoate. | |

| Pseudomonas sp. | 2-Chlorobenzoate | Dioxygenase | Aerobic | Accumulation of 2,3-dihydroxybenzoate. | |

| Denitrifying Consortia | 3-Chlorobenzoate, 4-Chlorobenzoate, Brominated/Iodinated Benzoates | Dehalogenation | Anaerobic (Denitrifying) | Degradation is dependent on denitrification; activity is specific to halogen position. | |

| Pseudomonas aeruginosa PA01 NC | 4-Chlorobenzoic Acid | Catechol 1,2-dioxygenase | Aerobic | Degradation proceeds via 4-chlorocatechol and ortho-cleavage. | |

| Mixed Culture | Monochlorinated and Monobrominated Benzoic Acids | Not specified | Aerobic | Degradation order: 4- > 3- > 2-substituted isomers. |

Hydrolytic Stability and Environmental Persistence

Halogenated aromatic compounds, including halomethoxybenzenes, often exhibit considerable stability and persistence in the environment. This persistence is attributed to the strength of the carbon-halogen bonds, which makes them resistant to both chemical and biological degradation. Their properties can resemble those of persistent organic pollutants (POPs), including the potential for long-range atmospheric transport. The presence of multiple halogen atoms, such as the two bromine atoms and one chlorine atom in this compound, likely enhances its stability and resistance to degradation. These compounds can enter the atmosphere through evaporation from water and be transported over continental scales.

Advanced Oxidation Processes for Degradation in Environmental Contexts

Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade persistent organic pollutants in water and wastewater. These methods rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds. Various AOPs have proven effective for the degradation of benzoic acid and other halogenated aromatics.

Common AOPs applicable to such compounds include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton), which accelerates the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of radical production.

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals. It is a common AOP for water treatment.

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose in water to form hydroxyl radicals.

Photocatalysis: This technique often employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of ROS on the catalyst surface.

The effectiveness of these processes depends on factors like pH, temperature, and the concentration of the pollutant and oxidants.

Interactive Table: Efficacy of AOPs on Related Aromatic Compounds

| AOP Method | Target Compound | Key Conditions | Degradation Efficiency | Reference(s) |

| Heterogeneous Fenton | Benzoic Acid | Fe³⁺-Al₂O₃ catalyst, pH 3 | 91.7% degradation in 35 minutes. | |

| Fenton-NH₂OH | Benzoic Acid | Added hydroxylamine (B1172632) (NH₂OH) as a reducing agent, pH 3.0-5.0 | Showed higher catalytic performance than standard Fenton or Fenton with other reducing agents. | |

| Photoelectro-Fenton | 4-chloro-2-methylphenol | Mn²⁺ as catalyst | Complete dechlorination and 41.7% TOC removal in 300 minutes. | |

| UV/Fenton | 2-hydroxybenzoic acid | Not specified | Effective degradation through hydroxyl radical attack. |

Detection and Monitoring Methodologies in Environmental Samples

The detection and monitoring of halogenated organic compounds like this compound in environmental matrices such as water, soil, and air require sensitive and specific analytical techniques. While methods specific to this exact compound are not detailed in the available literature, standard methods for analyzing chlorinated and brominated aromatics are well-established.

Sample Preparation: Environmental samples typically undergo an extraction step to isolate and concentrate the target analytes. This can involve liquid-liquid extraction or solid-phase extraction (SPE) for water samples, and Soxhlet or pressurized liquid extraction for solid samples like soil and sediment.

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for the analysis of volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on the mass-to-charge ratio and fragmentation pattern of the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile or thermally unstable compounds. It is often coupled with a UV or mass spectrometry detector for quantification and identification. The use of UPLC (ultra-performance liquid chromatography) can offer higher resolution and faster analysis times.

Sum Parameters: Aggregate measurements like Adsorbable Organic Halogen (AOX) or Extractable Organic Halogen (EOX) can be used to quantify the total amount of halogenated organic compounds in a sample without identifying individual substances. These methods are useful for screening and initial assessment of contamination. For specific elemental detection of halogens, instrumental neutron activation analysis (INAA) can also be employed.

Future Perspectives and Emerging Research Avenues for Methyl 4 Chloro 2,6 Dibromobenzoate

Exploration of Unconventional Synthetic Pathways

The conventional synthesis of polysubstituted aromatic compounds often involves multi-step sequences, including protection-deprotection and functional group interconversions, which can be inefficient. Future research could focus on more direct and unconventional methods to access Methyl 4-chloro-2,6-dibromobenzoate and its analogs. One promising avenue is the exploration of late-stage C-H functionalization. While challenging on electron-deficient rings, the development of novel catalyst systems could enable the direct introduction of the chloro and bromo substituents onto a simpler methyl benzoate (B1203000) precursor.

Another unconventional approach could involve metal-catalyzed halogen exchange reactions. For instance, starting from a more readily available polychlorinated or polybrominated benzoic acid ester, selective halogen exchange under hydrothermal or microwave-assisted conditions could provide a novel entry to the target molecule. researchgate.net The regioselectivity of such exchanges would be a key challenge to address.

Illustrative Unconventional Synthetic Approaches:

| Synthetic Approach | Potential Starting Material | Key Challenge | Anticipated Advantage |

|---|---|---|---|

| Late-Stage C-H Halogenation | Methyl benzoate | Achieving high regioselectivity and overcoming the deactivating effect of the ester group. | Atom and step economy. |

| Halogen Exchange | Methyl 2,4,6-trichlorobenzoate | Controlling the extent and position of halogen exchange. | Utilization of potentially more accessible starting materials. |

Development of Greener and More Sustainable Synthetic Methods

The synthesis of halogenated aromatics traditionally relies on methods that are often not environmentally benign. Future research should prioritize the development of greener synthetic protocols for this compound. This includes the use of safer and more sustainable reagents and solvents.

For instance, replacing elemental bromine and chlorine with halide salts in combination with a green oxidant like hydrogen peroxide or oxone in aqueous or alcohol-based solvent systems would represent a significant improvement. rsc.orgnih.govrsc.org These methods reduce the use of hazardous reagents and chlorinated solvents. nih.govnih.gov Furthermore, the development of recyclable organocatalysts for electrophilic halogenation could offer a sustainable alternative to metal-based catalysts. nih.gov

Another avenue for green synthesis is the use of enzymatic catalysis. While the enzymatic esterification of some benzoic acids has been reported, the development of enzymes that can tolerate and selectively act on highly halogenated substrates remains a challenge. nih.gov

Unexplored Reactivity Patterns and Selectivity Challenges

The electronic and steric environment of this compound, with two ortho-bromo substituents and a para-chloro substituent, suggests a rich but complex reactivity profile. The two bromine atoms are expected to be more reactive than the chlorine atom in many cross-coupling reactions. However, the steric hindrance from the adjacent methyl ester group and the other bromine atom could significantly influence the reactivity of each halogen.

Future research could systematically investigate the site-selective functionalization of this compound in various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Understanding the factors that govern the selective reaction at the C2, C4, or C6 position would be crucial for its use as a versatile building block. The selective coupling at one of the bromine sites over the other, or at a bromine site over the chlorine site, would be a significant synthetic achievement.

Potential for Novel Applications in Niche Chemical Fields (excluding clinical/human medical)

The unique substitution pattern of this compound makes it an interesting candidate for applications in materials science and agrochemistry. The presence of multiple halogen atoms can impart properties such as flame retardancy and thermal stability.

In materials science, this compound could serve as a monomer or a precursor for the synthesis of novel polymers and polycyclic aromatic hydrocarbons (PAHs) with tailored electronic and photophysical properties. The selective functionalization of the halogen atoms would allow for the construction of complex, three-dimensional structures with potential applications in organic electronics.

In the field of agrochemicals, halogenated aromatic compounds are known to exhibit biological activity. While excluding clinical applications, research into the potential herbicidal or fungicidal properties of derivatives of this compound could be a fruitful area of investigation.

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structure-property relationships of this compound requires the integration of advanced analytical and computational techniques. While standard spectroscopic methods like NMR and IR are essential for routine characterization, more advanced techniques could provide deeper insights.

For example, solid-state NMR could be used to study the crystal packing and intermolecular interactions. Advanced mass spectrometry techniques can help in the detailed analysis of reaction intermediates and byproducts.

Computational chemistry, particularly density functional theory (DFT), can be a powerful tool to predict the reactivity and spectroscopic properties of this molecule. DFT calculations can be used to model reaction mechanisms, predict the regioselectivity of reactions, and calculate spectroscopic parameters to aid in the interpretation of experimental data. Such studies can provide a theoretical framework to understand and predict the behavior of this and related polyhalogenated compounds.

Q & A

Q. What are optimized synthetic routes for Methyl 4-chloro-2,6-dibromobenzoate, considering steric hindrance from multiple substituents?

- Methodological Answer: The synthesis can be achieved via nucleophilic aromatic substitution or esterification of 4-chloro-2,6-dibromobenzoic acid. For esterification, use methyl chloride or dimethyl sulfate in the presence of a coupling agent (e.g., DCC/DMAP) under inert conditions. Steric hindrance from bromine substituents may slow reaction kinetics; prolonged heating (60–80°C) in anhydrous DMF or THF improves yields. Pre-functionalization of the benzoic acid precursor (e.g., bromination/chlorination before esterification) is recommended to avoid side reactions .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer: Column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20) effectively separates the product. For recrystallization, use ethanol/water mixtures (1:3 ratio) due to the compound’s moderate polarity. Monitor purity via TLC (Rf ~0.4 in hexane/EtOAc 8:2) and confirm with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety precautions are critical when handling this compound in the laboratory?